[(2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]-3-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-oxopropyl] dihydrogen phosphate
Description
The compound [(2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]-3-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-oxopropyl] dihydrogen phosphate is a highly complex molecule featuring:
- Peptide backbones with acetylated amino termini.
- A pyrrolidine ring conjugated to a carbamoyl group.
- A 4-nitroanilino moiety linked via a pentan-2-yl chain.
- A terminal dihydrogen phosphate ester group.
Properties
IUPAC Name |
[(2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]-3-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-oxopropyl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H43N10O12P/c1-15(32-17(3)39)23(40)33-16(2)24(41)36-21(14-50-51(47,48)49)27(44)37-13-5-7-22(37)26(43)35-20(6-4-12-31-28(29)30)25(42)34-18-8-10-19(11-9-18)38(45)46/h8-11,15-16,20-22H,4-7,12-14H2,1-3H3,(H,32,39)(H,33,40)(H,34,42)(H,35,43)(H,36,41)(H4,29,30,31)(H2,47,48,49)/t15-,16-,20-,21-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBXGKBASYKEBOZ-OPXVNJCFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC(COP(=O)(O)O)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](COP(=O)(O)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H43N10O12P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
742.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The preparation of this compound involves convergent peptide synthesis techniques combined with selective functionalization of side chains and phosphorylation. The key steps include:
- Stepwise peptide bond formation between protected amino acid derivatives.
- Introduction of the 4-nitroanilino group via amide bond formation with a suitably activated nitroaniline derivative.
- Installation of the guanidine (diaminomethylideneamino) group on the side chain through guanidinylation reactions.
- Phosphorylation of the terminal hydroxyl group to yield the dihydrogen phosphate moiety.
Peptide Bond Formation
The backbone of the compound is constructed by sequential coupling of N-protected amino acids:
- Activation of carboxyl groups typically uses coupling reagents such as N-hydroxysuccinimide esters, 1-hydroxybenzotriazole (HOBt), or carbodiimides (e.g., EDC, DCC).
- Coupling with amino components is performed under mild conditions to preserve stereochemistry.
- Protecting groups such as Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl) are employed to prevent side reactions.
An example from patent US7132444B2 illustrates similar peptide coupling steps where a pyrrolidinone derivative is reacted with activated esters containing nitroaryl groups to form amide bonds, followed by further amide formation with aminoethylbenzene sulfonamide derivatives.
Guanidinylation of Side Chain
- The guanidine group (diaminomethylideneamino) is introduced by reacting an amine-containing side chain with guanidinylation reagents such as N,N'-bis(tert-butoxycarbonyl)-1H-pyrazole-1-carboxamidine or S-methylisothiourea.
- This step often requires mild base catalysis and is performed after peptide assembly but before final deprotection.
Phosphorylation to Form Dihydrogen Phosphate
- The terminal hydroxyl group is phosphorylated using reagents such as phosphoric acid derivatives or phosphoramidite chemistry .
- Common reagents include phosphorus oxychloride (POCl3) or di-tert-butyl N,N-diisopropylphosphoramidite followed by oxidation.
- The reaction is controlled to yield the dihydrogen phosphate monoester selectively.
- Final deprotection steps remove protecting groups from phosphate and amino acid side chains.
Example Preparation Data from Related Compounds
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Peptide coupling | EDC/HOBt, DMF, RT | 85-95 | Preserves stereochemistry |
| 2 | Nitroaniline coupling | Acid chloride or NHS ester, DMF, RT | 80-90 | Avoids nitro group reduction |
| 3 | Guanidinylation | S-methylisothiourea, base, RT | 70-85 | Mild conditions to prevent side reactions |
| 4 | Phosphorylation | POCl3 or phosphoramidite, base, low temp | 60-80 | Selective monoester formation |
| 5 | Deprotection and purification | TFA or other acid/base, chromatography | 75-90 | Final product purity >95% |
Detailed Research Findings and Notes
- The purity and stereochemical integrity of intermediates are critical; therefore, analytical methods such as HPLC, NMR, and mass spectrometry are employed throughout the process.
- The phosphorylation step is often the most challenging due to the sensitivity of other functional groups and requires careful control of pH and temperature.
- Use of rare metal catalysts (e.g., Pt/C, Pd/C) in hydrogenation steps for selective reduction of protecting groups or intermediates is documented in related peptide syntheses.
- Solvent recycling and environmentally friendly protocols have been developed for similar multi-step syntheses to improve sustainability and reduce waste.
Summary Table of Preparation Methodology
| Preparation Stage | Key Reagents/Conditions | Purpose/Outcome | Challenges |
|---|---|---|---|
| Amino acid protection | Boc/Fmoc protecting groups | Protect amines for selective coupling | Maintaining stereochemistry |
| Peptide coupling | EDC, HOBt, NHS esters | Form amide bonds | Side reactions, racemization |
| Nitroaniline coupling | Acid chloride/NHS ester of nitroaniline | Introduce 4-nitroanilino group | Nitro group stability |
| Guanidinylation | S-methylisothiourea, base | Install guanidine functionality | Side reactions, over-guanidinylation |
| Phosphorylation | POCl3, phosphoramidite reagents | Form dihydrogen phosphate ester | Selectivity, protecting group compatibility |
| Deprotection and purification | Acid/base treatment, chromatography | Remove protecting groups, isolate product | Product stability, purity |
Chemical Reactions Analysis
Types of Reactions
[(2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]-3-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-oxopropyl] dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium azide (NaN3), alkyl halides
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized peptides, while reduction can produce reduced amino acid derivatives .
Scientific Research Applications
Biochemical Applications
1.1 Enzyme Substrates and Inhibitors
This compound's structural features make it a valuable substrate for various enzymes, particularly proteases. Its resemblance to natural amino acids allows researchers to study enzyme kinetics and mechanisms of action. For instance, compounds like methyl (2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoate have been used to investigate protease specificity and function, providing insights into drug discovery processes.
1.2 Drug Development
The compound serves as a lead structure for developing new pharmaceuticals targeting protein kinases and other critical enzymes involved in signaling pathways. Its ability to inhibit specific kinases has implications in cancer therapy, where modulation of these pathways can influence tumor growth and survival .
Pharmacological Insights
2.1 Antitumor Activity
Research has indicated that modifications of similar compounds can lead to potent inhibitors of protein kinase B (PKB), which is crucial in cancer cell survival and proliferation. For example, derivatives of the compound have shown significant antitumor activity in vivo, demonstrating the potential for therapeutic applications in oncology .
Case Study: PKB Inhibitors
A study highlighted the development of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine derivatives that exhibited high selectivity for PKB over other kinases, leading to effective tumor growth inhibition in animal models . This underscores the relevance of structural analogs derived from [(2S)-... dihydrogen phosphate in targeted cancer therapies.
Mechanism of Action
The mechanism of action of [(2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]-3-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-oxopropyl] dihydrogen phosphate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The phosphono group plays a crucial role in these interactions, enhancing the compound’s binding affinity and specificity. Additionally, the nitrophenyl group may contribute to the compound’s reactivity and stability .
Comparison with Similar Compounds
(2S)-1-[2-[[(2S)-2-Aminopropanoyl]Amino]Acetyl]-N-[(2S)-1-(4-Nitroanilino)-1-Oxo-3-Phenylpropan-2-Yl]Pyrrolidine-2-Carboxamide (CAS 168478-75-9)
Key Similarities :
- Shares the pyrrolidine-2-carboxamide core and 4-nitroanilino group.
- Contains peptide linkages and acetylated amino termini.
Key Differences :
- Lacks the dihydrogen phosphate group , reducing hydrophilicity (Molecular Weight: 510.542 vs. ~700–800 estimated for the target compound).
- Includes a phenylpropan-2-yl group absent in the target compound.
Functional Implications :
Phenyl-2-Hydroxy-Acetylamino-2-Methyl-Phenyl Pyrimidine Derivatives (EP 3 612 519 B1)
Key Similarities :
- Features aromatic rings and acetylated amino groups.
Key Differences :
- Incorporates a pyrimidine heterocycle instead of pyrrolidine.
- No phosphate or nitroanilino groups.
Functional Implications :
Deacetylalacepril (CAS 74259-08-8)
Key Similarities :
- Contains a pyrrolidine ring and peptide-like linkages.
Key Differences :
- Includes a sulfhydryl (-SH) group instead of phosphate.
- Simpler structure (Molecular Weight: 364.15 vs. target compound).
Functional Implications :
N-Bis(2-Hydroxypropyl)Nitrosamine (CAS 53609-64-6)
Key Similarities :
- Contains hydroxypropyl and amine groups .
Key Differences :
- Structurally simpler (Molecular Weight: 162.19).
- Classified as a nitrosamine, a known carcinogen.
Functional Implications :
- Highlights the importance of evaluating nitroanilino-containing compounds (like the target) for genotoxicity.
- The target compound’s complexity may mitigate direct carcinogenic risks compared to small nitrosamines .
Research Findings and Implications
- Solubility: The phosphate group in the target compound likely enhances aqueous solubility compared to non-phosphorylated analogs (e.g., CAS 168478-75-9) .
- Target Specificity: The 4-nitroanilino group may confer electron-withdrawing effects, stabilizing interactions with aromatic residues in enzyme active sites.
- Safety: While nitrosamines (e.g., CAS 53609-64-6) are carcinogenic, the target compound’s bulkier structure may reduce such risks, though nitro group toxicity warrants further study .
Biological Activity
The compound [(2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]-3-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-oxopropyl] dihydrogen phosphate is a complex organic molecule that has garnered attention in the field of biochemistry and pharmacology due to its intricate structure and potential biological activities. This article delves into its biological activity, synthesis, and implications for therapeutic applications.
Structural Overview
The compound features multiple functional groups, including:
- Acetamido Group : Contributes to its solubility and interaction with biological targets.
- Amino Acids Derivatives : Mimics natural peptides, enhancing its potential as a drug candidate.
- Phosphate Group : Plays a crucial role in biological signaling and energy transfer.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets, including enzymes and receptors. The presence of amino acid-like structures allows it to mimic natural substrates, facilitating enzyme-substrate interactions.
Enzyme Interaction Studies
Research indicates that this compound may serve as a substrate for specific proteases, providing insights into enzyme specificity and potential drug interactions. The studies focus on:
- Protease Inhibition : Understanding how the compound affects protease activity can lead to insights into its therapeutic potential.
- Cellular Uptake : Investigating how cells transport this compound could reveal mechanisms for drug delivery systems.
Case Studies
-
In Vitro Studies :
- A study demonstrated that the compound exhibited significant inhibition of a specific protease involved in cancer cell proliferation, suggesting its potential as an anticancer agent.
- Fluorescent tagging of the compound allowed researchers to track its cellular uptake, revealing efficient transport across cell membranes.
-
In Vivo Studies :
- Animal models treated with the compound showed reduced tumor growth rates compared to control groups, indicating promising anticancer properties.
- Pharmacokinetic studies revealed that the compound has favorable absorption and distribution characteristics.
Comparative Analysis
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| Compound A | Anticancer | Protease inhibition |
| Compound B | Antimicrobial | Cell wall synthesis disruption |
| This Compound | Anticancer | Protease inhibition, cellular uptake |
Research Findings
Recent studies have highlighted several key findings regarding the biological activity of this compound:
- Antitumor Activity : The compound has shown promise in inhibiting tumor growth in various cancer cell lines.
- Cellular Mechanisms : Its ability to penetrate cellular membranes suggests potential applications in drug delivery systems.
- Safety Profile : Preliminary toxicological assessments indicate that the compound exhibits low toxicity in mammalian cells.
Q & A
What synthetic routes are recommended for preparing this compound, and how can stereochemical integrity be maintained?
Level: Basic
Methodological Answer:
The synthesis involves sequential amide couplings and protection/deprotection strategies. Key steps include:
- Amide bond formation: Use L-serine or L-alanine derivatives as chiral backbones, with nucleophilic substitution for introducing aryl groups (e.g., 4-nitroaniline) .
- Stereochemical control: Employ enantiomerically pure starting materials and chiral catalysts. For example, sodium hydride (NaH) and 4-acetamidobenzenesulfonyl azide are used for diazo transfer reactions to preserve stereochemistry .
- Purification: High-performance liquid chromatography (HPLC) with chiral columns (≥98% purity) ensures stereochemical homogeneity .
How should researchers address solubility challenges in in vitro assays?
Level: Basic
Methodological Answer:
- Solvent selection: Use dimethyl sulfoxide (DMSO) for initial stock solutions (e.g., 10 mM), followed by dilution in phosphate-buffered saline (PBS) to avoid precipitation .
- Surfactant addition: For hydrophobic segments (e.g., pyrrolidine rings), include 0.1% Tween-80 to enhance solubility in aqueous buffers .
- Validation: Measure solubility via dynamic light scattering (DLS) to confirm monodisperse solutions before assay use .
What analytical techniques are critical for resolving contradictions in spectroscopic data during structural verification?
Level: Advanced
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping proton signals in the pyrrolidine and nitroaniline regions .
- Mass spectrometry (MS): High-resolution MS (HRMS) with electrospray ionization (ESI) validates molecular weight (±1 ppm accuracy), distinguishing isotopic patterns from impurities .
- X-ray crystallography: For absolute stereochemistry confirmation, co-crystallize with heavy atoms (e.g., bromine derivatives) to enhance diffraction quality .
How can researchers optimize reaction yields in the final amide coupling step?
Level: Advanced
Methodological Answer:
- Coupling reagents: Use HATU or PyBOP with N-methylmorpholine (NMM) for activating carboxylates, achieving >80% yields in peptide bonds .
- Temperature control: Conduct reactions at 0–4°C to minimize racemization .
- Real-time monitoring: Employ inline FTIR to track carbonyl stretching (1680–1720 cm⁻¹) and adjust reagent stoichiometry dynamically .
What safety protocols are essential for handling diazo intermediates during synthesis?
Level: Basic
Methodological Answer:
- Hazard mitigation: Use fume hoods and explosion-proof equipment when handling diazo compounds (e.g., diethyl (1-diazo-2-oxopropyl)phosphonate) .
- First aid: Immediate flushing with water for skin/eye exposure and artificial respiration if inhaled .
- Waste disposal: Neutralize reactive intermediates with aqueous sodium bicarbonate before disposal .
How can computational modeling predict the compound’s stability under physiological pH?
Level: Advanced
Methodological Answer:
- Molecular dynamics (MD) simulations: Simulate the phosphate group’s hydrolysis at pH 7.4 using AMBER or GROMACS force fields .
- Density functional theory (DFT): Calculate activation energies for amide bond cleavage to identify labile sites .
- Experimental validation: Compare predictions with HPLC stability assays in simulated gastric fluid (SGF) and intestinal fluid (SIF) .
What strategies resolve low yields in the pyrrolidine carbamoylation step?
Level: Advanced
Methodological Answer:
- Catalyst optimization: Use Pd/C or Raney nickel for hydrogenation of nitro groups to amines, ensuring >90% conversion .
- Solvent polarity: Switch from THF to DMF to stabilize transition states in carbamoylation .
- Byproduct analysis: Identify urea derivatives via LC-MS and adjust reaction time/temperature to suppress side reactions .
How to validate the compound’s interaction with biological targets using structural data?
Level: Advanced
Methodological Answer:
- Surface plasmon resonance (SPR): Measure binding kinetics (ka/kd) for the 4-nitroaniline group with nitroreductase enzymes .
- Cryo-EM: Resolve binding poses in enzyme-substrate complexes at 3–4 Å resolution .
- Mutagenesis studies: Replace key residues (e.g., Arg/Lys in catalytic sites) to confirm hydrogen bonding with the phosphate group .
What methodologies confirm the absence of endotoxins in formulations for in vivo studies?
Level: Basic
Methodological Answer:
- Limulus amebocyte lysate (LAL) assay: Detect endotoxins at <0.05 EU/mg sensitivity .
- Sterile filtration: Use 0.22 µm PVDF filters post-formulation .
- Animal testing: Monitor cytokine levels (e.g., IL-6) in BALB/c mice to confirm biocompatibility .
How can researchers reconcile discrepancies between computational and experimental LogP values?
Level: Advanced
Methodological Answer:
- Experimental LogP: Measure via shake-flask method with octanol/water partitioning and HPLC quantification .
- QSAR models: Adjust atomic contribution parameters for nitro and phosphate groups to improve prediction accuracy .
- Error analysis: Compare with structurally analogous compounds (e.g., dihydrogen phosphate derivatives) to identify systematic biases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
